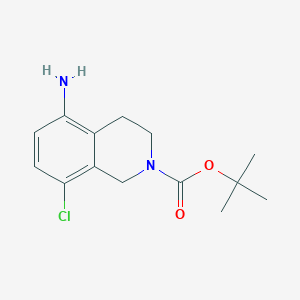![molecular formula C8H4BrNOS B13556768 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-c]pyridine ring system with an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde typically involves the bromination of thieno[2,3-c]pyridine derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack formylation, where a formyl group is introduced into the aromatic ring using a Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (such as dimethylformamide) with an acid chloride (such as phosphorus oxychloride) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted thieno[2,3-c]pyridines
- Thieno[2,3-c]pyridine carboxylic acids
- Thieno[2,3-c]pyridine alcohols
Applications De Recherche Scientifique
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer research.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential in creating novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets, such as kinases. The compound’s thieno[2,3-c]pyridine core can mimic ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparaison Avec Des Composés Similaires
- 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
- Thieno[2,3-c]pyridine-2-carboxaldehyde
Uniqueness: 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde is unique due to its combination of a bromine atom and an aldehyde group on the thieno[2,3-c]pyridine ring. This unique structure allows for diverse chemical modifications and applications, particularly in medicinal chemistry for the development of kinase inhibitors .
Propriétés
Formule moléculaire |
C8H4BrNOS |
|---|---|
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
4-bromothieno[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-4H |
Clé InChI |
RACXAGCCBHEHSB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=CN=CC(=C21)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)

![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)





![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)


